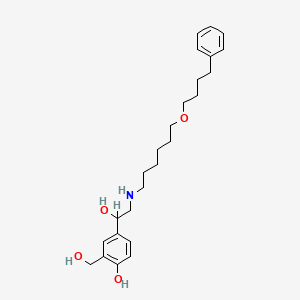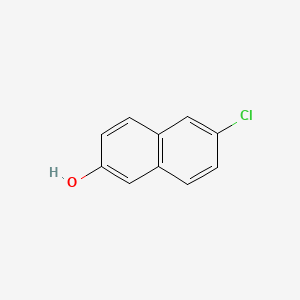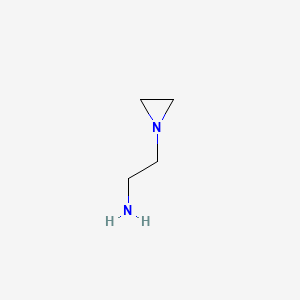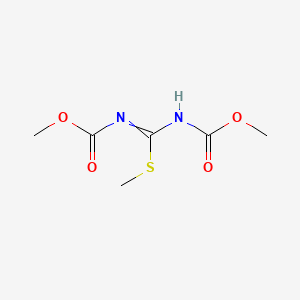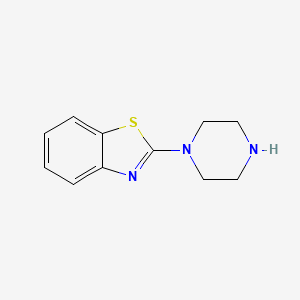
2-Piperazin-1-yl-Benzothiazol
Übersicht
Beschreibung
2-Piperazin-1-yl-benzothiazole is a useful research compound. Its molecular formula is C11H13N3S and its molecular weight is 219.31 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Piperazin-1-yl-benzothiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Piperazin-1-yl-benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Piperazin-1-yl-benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Verbindungen, die den Piperazin-Heterocyclus enthalten, wie zum Beispiel 2-Piperazin-1-yl-Benzothiazol, haben eine potente Zytotoxizität gegen Krebszellen gezeigt. Insbesondere gibt es eine hohe Aktivität gegen MCF-7-Zelllinien, die eine Art von Brustkrebszelllinie sind. Dies deutet auf eine mögliche Verwendung bei der Entwicklung von Antitumortherapien hin .
Antibakterielle Eigenschaften
Die antimikrobielle Aktivität von Benzothiazol-Derivaten wurde untersucht, wobei die Ergebnisse darauf hindeuten, dass bestimmte Verbindungen von bestimmten bakteriellen Stämmen wie Staphylococcus epidermidis leichter aufgenommen werden als von anderen wie Staphylococcus aureus . Dies deutet auf ein Potenzial für gezielte antimikrobielle Behandlungen hin.
Synthese neuer Verbindungen
Benzothiazol-Derivate, die mit anderen Pharmakophoren gekoppelt sind, wurden für potenzielle therapeutische Anwendungen synthetisiert. So wurde beispielsweise eine Reihe von substituierten 2-(Piperazin-1-yl)benzothiazol/Benzoxazol, die mit dem 1,3,4-Oxadiazol-2-thiol-Pharmakophor gekoppelt sind, beschrieben, die zu neuen Medikamentenentdeckungen führen könnten .
Strukturelle Modifikation und Charakterisierung
Es wurden Forschungen zur strukturellen Modifizierung von 3-(Piperazin-1-yl)-1,2-Benzothiazol-Derivaten und zur Charakterisierung ihrer Strukturen mithilfe verschiedener Techniken wie IR-, NMR- und Massenspektroskopie durchgeführt. Dies ist entscheidend, um die Eigenschaften und potenziellen Anwendungen dieser Verbindungen zu verstehen .
Gerüst in der biologischen Wissenschaft und pharmazeutischen Chemie
Benzothiazol-Piperazin-Hybride stellen ein wichtiges Gerüst in der biologischen Wissenschaft und pharmazeutischen Chemie dar. Sie sind an der Entwicklung und Synthese von Verbindungen mit potenziellen Antitumoreigenschaften beteiligt .
Wirkmechanismus
Target of Action
2-Piperazin-1-yl-benzothiazole, also known as 2-piperazin-1-yl-1,3-benzothiazole, has been found to exhibit a wide range of biological activities. It has been reported to have antibacterial activity , with a good activity against Bacillus subtilis and Staphylococcus aureus . It has also been found to have anti-tubercular activity .
Mode of Action
It is known that its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . In addition, molecular docking studies have shown that certain compounds can bind to both the CAS and PAS site, giving a mixed type of inhibition .
Biochemical Pathways
It is known that its derivatives can inhibit the activity of cyclooxygenase-1 (cox-1), an enzyme involved in the inflammatory response .
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
The result of the action of 2-Piperazin-1-yl-benzothiazole can vary depending on the specific derivative and its target. For example, some derivatives have been found to have antibacterial activity , while others have been found to have anti-tubercular activity .
Action Environment
The action of 2-Piperazin-1-yl-benzothiazole can be influenced by various environmental factors. For example, a study found that the corrosion inhibition potential of 2-Piperazin-1-yl-benzothiazole for mild steel in 1.0 M hydrochloric acid was influenced by the inhibitor concentration, immersion times, and temperature .
Biochemische Analyse
Biochemical Properties
2-Piperazin-1-yl-benzothiazole plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with dopamine and serotonin receptors, acting as an antagonist . These interactions are significant because they influence neurotransmitter pathways, which are essential for regulating mood, cognition, and behavior. Additionally, 2-Piperazin-1-yl-benzothiazole exhibits antibacterial activity by interacting with bacterial enzymes, thereby inhibiting their function and preventing bacterial growth .
Cellular Effects
The effects of 2-Piperazin-1-yl-benzothiazole on various types of cells and cellular processes are profound. This compound has been observed to exert cytotoxic effects on cancer cell lines, including breast, cervical, liver, skin, and lung cancer cells . It influences cell function by inducing apoptosis, a process of programmed cell death, which is crucial for eliminating cancerous cells. Furthermore, 2-Piperazin-1-yl-benzothiazole affects cell signaling pathways, gene expression, and cellular metabolism, thereby altering the overall cellular environment and promoting anti-cancer activity .
Molecular Mechanism
At the molecular level, 2-Piperazin-1-yl-benzothiazole exerts its effects through various mechanisms. It binds to specific receptors and enzymes, leading to inhibition or activation of these biomolecules. For instance, its interaction with dopamine and serotonin receptors results in the inhibition of neurotransmitter signaling, which can have therapeutic implications for psychiatric disorders . Additionally, 2-Piperazin-1-yl-benzothiazole has been shown to inhibit bacterial enzymes, thereby disrupting bacterial metabolic processes and leading to antibacterial effects .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Piperazin-1-yl-benzothiazole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has demonstrated stability under various conditions, making it suitable for prolonged experimental use .
Dosage Effects in Animal Models
In animal models, the effects of 2-Piperazin-1-yl-benzothiazole vary with different dosages. Studies have shown that at lower doses, this compound exhibits therapeutic effects without significant toxicity . At higher doses, 2-Piperazin-1-yl-benzothiazole can induce adverse effects, including toxicity and behavioral changes. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
2-Piperazin-1-yl-benzothiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes metabolic processes that convert it into active or inactive metabolites, which can influence its overall biological activity .
Transport and Distribution
The transport and distribution of 2-Piperazin-1-yl-benzothiazole within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to accumulate in certain tissues, where it exerts its biological effects . Understanding the mechanisms of its transport and distribution is essential for optimizing its therapeutic applications and minimizing potential side effects .
Subcellular Localization
2-Piperazin-1-yl-benzothiazole exhibits specific subcellular localization, which can influence its activity and function. This compound is directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of 2-Piperazin-1-yl-benzothiazole is crucial for its interaction with target biomolecules and the subsequent biological effects .
Eigenschaften
IUPAC Name |
2-piperazin-1-yl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-2-4-10-9(3-1)13-11(15-10)14-7-5-12-6-8-14/h1-4,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQMZXMBCQNMJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343772 | |
| Record name | 2-piperazin-1-yl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55745-83-0 | |
| Record name | 2-piperazin-1-yl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 55745-83-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological activity of 2-(piperazin-1-yl)benzothiazole and its derivatives?
A1: Research indicates that 2-(piperazin-1-yl)benzothiazole and its derivatives exhibit antagonistic activity against the histamine H3 receptor. [, , ] This suggests potential applications in treating conditions where modulating histamine levels in the brain could be beneficial.
Q2: How does the structure of these compounds relate to their histamine H3 receptor antagonistic activity?
A2: While specific structure-activity relationship (SAR) studies weren't detailed in the provided abstracts, the research highlights that substitutions on the piperazine ring at the 3 and/or 4 positions are possible without necessarily eliminating the histamine H3 antagonistic activity. [, ] Further research is needed to elucidate the precise impact of different substituents on potency, selectivity, and other pharmacological properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




